![molecular formula C10H10F2O3 B1413007 Methyl 2,3-difluoro-4-methoxyphenylacetate CAS No. 1803832-38-3](/img/structure/B1413007.png)
Methyl 2,3-difluoro-4-methoxyphenylacetate
Overview
Description
“Methyl 2,3-difluoro-4-methoxyphenylacetate” is likely a derivative of phenylacetate, which is a type of aromatic compound. The “methyl” indicates a -CH3 group, “difluoro” suggests the presence of two fluorine atoms, and “methoxy” refers to a -OCH3 group. These groups are attached to a phenyl ring (a cyclic group of six carbon atoms, also known as a benzene ring) at the 2nd, 3rd, and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with the aforementioned groups attached at the specified positions. The presence of the fluorine atoms and the methoxy group would likely have significant effects on the electronic structure and reactivity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific positions of the substituents and the nature of the reaction conditions. Fluorine atoms are highly electronegative, which could make the compound more reactive towards nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its stability and change its polarity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2,3-difluoro-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(13)15-2)9(11)10(7)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYANWSUJNPVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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